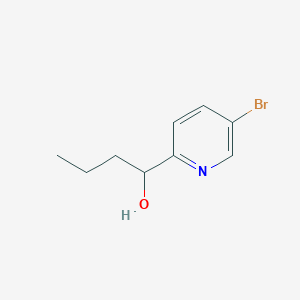

1-(5-Bromopyridin-2-yl)butan-1-ol

Description

1-(5-Bromopyridin-2-yl)butan-1-ol is a brominated pyridine derivative with a hydroxyl group attached to the first carbon of a butyl chain. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. The compound features a pyridine ring substituted with bromine at the 5-position and a primary alcohol functional group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical synthesis and materials science.

Properties

CAS No. |

823806-43-5 |

|---|---|

Molecular Formula |

C9H12BrNO |

Molecular Weight |

230.1 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)butan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6,9,12H,2-3H2,1H3 |

InChI Key |

MAXSPYMZMXHXQU-UHFFFAOYSA-N |

SMILES |

CCCC(C1=NC=C(C=C1)Br)O |

Canonical SMILES |

CCCC(C1=NC=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogs

The compound’s primary alcohol group and bromopyridine moiety invite comparisons with structural isomers and functional analogs:

Table 1: Key Properties of Structural Isomers

- Oxidative Behavior : The primary alcohol in this compound is oxidized to a carboxylic acid under strong oxidizing conditions (e.g., K₂Cr₂O₇/H₂SO₄), akin to butan-1-ol derivatives . Secondary alcohols (e.g., butan-2-ol analogs) resist further oxidation beyond ketones.

- Basicity and Reactivity : Replacing the -OH group with -NH₂ (as in ’s cyclobutan-1-amine analog) increases basicity and alters hydrogen-bonding capacity, impacting solubility and biological activity .

Positional Isomers: Bromine Substitution Effects

The bromine atom’s position on the pyridine ring significantly influences electronic and steric properties:

Table 2: Bromine Positional Isomer Comparison

| Compound | Bromine Position | Electronic Effects | Reactivity Notes |

|---|---|---|---|

| This compound | 5-position | -I effect dominates; meta-directing | Slower nucleophilic substitution due to steric hindrance |

| 1-(3-Bromopyridin-2-yl)butan-1-ol | 3-position | Stronger -I effect near alcohol | Enhanced leaving-group potential for SN reactions |

| 1-(4-Bromopyridin-2-yl)butan-1-ol | 4-position | Ortho/para-directing | Increased resonance stabilization |

- Electron-Withdrawing Effects : Bromine at the 5-position exerts an inductive (-I) effect, reducing electron density on the pyridine ring and altering regioselectivity in further substitutions.

Non-Pyridine Analogs: Benzyl Alcohol Derivatives

Replacing the pyridine ring with a benzene ring modifies physicochemical behavior:

Table 3: Pyridine vs. Benzene Derivatives

| Compound | Aromatic System | Polarity | Boiling Point Trend |

|---|---|---|---|

| This compound | Pyridine | High | Higher (due to H-bonding) |

| 1-(4-Bromophenyl)butan-1-ol | Benzene | Moderate | Lower (weaker dipole interactions) |

- Basicity : Pyridine’s lone pair on nitrogen increases basicity compared to benzene derivatives, affecting solubility in acidic media.

- Hydrogen Bonding: The -OH group in the pyridine derivative participates in stronger hydrogen bonds, elevating boiling points relative to non-polar analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.